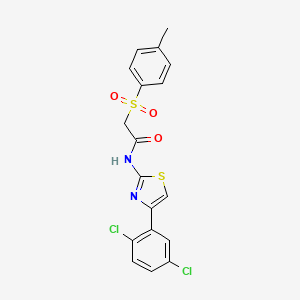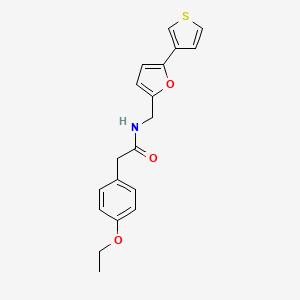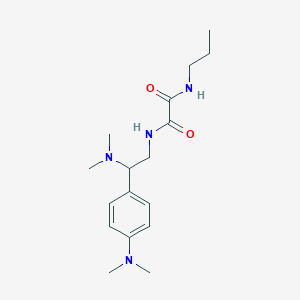![molecular formula C11H12O3 B2617934 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1512778-52-7](/img/structure/B2617934.png)
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid” is an organic compound with the CAS Number: 1512778-52-7 . It has a molecular weight of 192.21 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a phenyl group, which has a hydroxyl group attached to it . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 192.21 .Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are a common motif in medicinal chemistry, providing structural rigidity and influencing the biological activity of pharmaceutical compounds. The inclusion of cyclopropane units in drug molecules can improve metabolic stability and modify pharmacokinetic properties, making them valuable tools in drug design and development (Novakov et al., 2018).
Cyclopropane and Ethylene Biology
In plant biology, cyclopropane-containing compounds, like 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles. ACC is not just the immediate precursor to the plant hormone ethylene but also has signaling roles independent of ethylene. This highlights the broader significance of cyclopropane-containing compounds beyond their role in ethylene production, including potential impacts on plant growth and stress responses (B. Van de Poel & D. Van Der Straeten, 2014).
Synthetic Organic Chemistry
Cyclopropane derivatives are pivotal in synthetic organic chemistry, offering pathways to complex molecular architectures. The review by Sedenkova et al. (2018) explores the oxidation of cyclopropane-containing compounds, highlighting the synthetic utility of these reactions in creating functionally rich cyclopropylketones, crucial intermediates for further chemical transformations (Sedenkova et al., 2018).
Environmental and Health Perspectives
From an environmental and health perspective, understanding the interactions and effects of cyclopropane derivatives, such as bisphenol A (BPA) and its analogs, is critical. These compounds, found in many plastics, act as endocrine disruptors, affecting reproductive health and development in humans and wildlife. Research on occupational exposure to BPA highlights the need for further investigation into the health effects of such compounds and underscores the importance of assessing exposure risks in non-dietary contexts (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKXJVNYKABFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)
![Ethyl 6-acetyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2617854.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)

![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)



![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)

![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)